REACTION_CXSMILES
|
O.O.O.O.[N+]([O-])([O-])=[O:6].[Ca+2:9].[N+]([O-])([O-])=O.[O:14]=[P:15]12[O:26]P3(OP(OP(O3)([O:22]1)=O)(=O)[O:16]2)=O.O>C(O)C>[P:15]([O-:26])([O-:22])([O-:16])=[O:14].[Ca+2:9].[Ca+2:9].[Ca+2:9].[P:15]([O-:26])([O-:22])([O-:16])=[O:14].[O-2:6].[Ca+2:9] |f:0.1.2.3.4.5.6,10.11.12.13.14,15.16|
|
Name
|
Calcium Nitrate tetra hydrate
|
Quantity
|
117.56 g
|
Type
|
reactant
|
Smiles
|
O.O.O.O.[N+](=O)([O-])[O-].[Ca+2].[N+](=O)([O-])[O-]
|
Name
|
|
Quantity
|
21.28 g
|
Type
|
reactant
|
Smiles
|
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The resulting solutions were mixed on complete dissolution of the salts
|
Type
|
CUSTOM
|
Details
|
The flue gases were directed into a stainless steel vessel
|
Type
|
CUSTOM
|
Details
|
was recovered form the water
|
Type
|
CUSTOM
|
Details
|
dried overnight at 100° C.
|
Duration
|
8 (± 8) h
|
Name
|
|
Type
|
product
|
Smiles
|
P(=O)([O-])([O-])[O-].[Ca+2].[Ca+2].[Ca+2].P(=O)([O-])([O-])[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
[O-2].[Ca+2]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |